Tyromycin A

Vue d'ensemble

Description

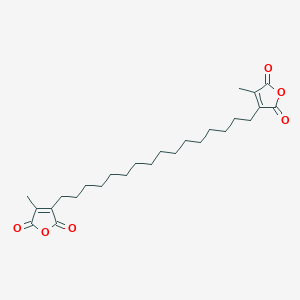

Tyromycin A is a naturally occurring metabolite that holds two 3-methyl maleic anhydride moieties. It was originally isolated from cultures of the wood basidiomycete Tyromyces lacteus. At non-cytotoxic levels, this compound strongly inhibits both leucine and cysteine mammalian aminopeptidases bound to the outer surface of HeLa S3 cells, holding promising potential as an immunomodulating drug .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Tyromycin A involves a transition metal-catalyzed atom transfer radical cyclization and a functional rearrangement of polyhalogenated 2-pyrrolidinones. The starting material for the preparation of the pivotal intermediates is 10-undecenoic acid, a renewable source from castor oil. The synthesis also involves the preparation of tetrachlorodicarboxylic acids .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be adapted for large-scale production, utilizing renewable resources and efficient catalytic processes to ensure sustainability and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

Tyromycin A undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include manganese dioxide and other metal oxides.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be further utilized for biological and chemical studies.

Applications De Recherche Scientifique

Synthesis of Tyromycin A

The synthesis of this compound typically involves the following steps:

- Starting Material : 10-undecenoic acid derived from renewable sources such as castor oil.

- Synthetic Routes :

- Transition metal-catalyzed atom transfer radical cyclization.

- Functional rearrangement of polyhalogenated 2-pyrrolidinones.

- Yield : The synthetic methods yield this compound efficiently, making it viable for further research and development .

Scientific Research Applications

This compound has several notable applications across various scientific domains:

Chemistry

- Model Compound : It serves as a model compound for studying radical cyclization and rearrangement reactions.

- Chemical Reactions : this compound undergoes oxidation, reduction, and substitution reactions, leading to various derivatives useful in biological and chemical studies.

Biology

- Aminopeptidase Inhibition : The compound is investigated for its ability to inhibit leucine and cysteine aminopeptidases at non-cytotoxic levels, which may have implications for immune modulation .

- Mechanism of Action : By inhibiting these enzymes, this compound can alter immune responses and potentially treat diseases linked to aminopeptidase activity.

Medicine

- Therapeutic Potential : Research explores its potential in treating conditions such as hypertension, cancer, and immune disorders. Its immunomodulatory properties make it a candidate for developing new therapies against various diseases .

- Case Studies : Preliminary studies indicate that this compound may improve outcomes in models of autoimmune diseases by modulating the activity of specific immune cells .

Industry

Mécanisme D'action

Tyromycin A exerts its effects by inhibiting leucine and cysteine mammalian aminopeptidases. These enzymes are involved in the hydrolytic removal of amino acids from the termini of peptides and proteins. By inhibiting these enzymes, this compound can modulate immune responses and potentially treat various diseases .

Comparaison Avec Des Composés Similaires

Similar Compounds

Skeletocutins: A group of biologically active compounds isolated from the fruiting bodies of the basidiomycete Skeletocutis sp.

Other Aminopeptidase Inhibitors: Compounds that inhibit aminopeptidases, such as bestatin and amastatin, share similar biological activities with Tyromycin A.

Uniqueness

This compound is unique due to its dual 3-methyl maleic anhydride moieties and its strong inhibitory effects on aminopeptidases at non-cytotoxic levels. This makes it a promising candidate for further research and development in the field of immunomodulating drugs .

Activité Biologique

Tyromycin A is a bioactive compound derived from the wood basidiomycete Tyromyces lacteus. This article delves into its biological activities, mechanisms of action, and potential applications in medicine and research.

Overview of this compound

This compound is characterized by its unique chemical structure, which includes two 3-methyl maleic anhydride moieties. It has been identified as a potent inhibitor of leucine and cysteine aminopeptidases, enzymes that play critical roles in protein metabolism and immune response modulation. Its chemical formula is established as 1,16-bis-[4-methyl-2,5-dioxo-3-furyl]hexadecane, confirmed through spectral analysis and derivatization studies .

This compound exerts its biological effects primarily through the inhibition of aminopeptidases. These enzymes are involved in the hydrolytic removal of amino acids from the N-terminus of peptides and proteins, which is crucial for various physiological processes including:

- Protein degradation

- Regulation of immune responses

- Cell signaling pathways

The inhibition of these enzymes by this compound can lead to altered peptide profiles in cells, potentially enhancing immune responses and offering therapeutic benefits against certain diseases .

Inhibition of Aminopeptidases

This compound has been shown to inhibit leucine and cysteine aminopeptidases at non-cytotoxic concentrations. This property makes it a candidate for further research into its use as an immunomodulating agent. The following table summarizes the inhibitory effects observed in various studies:

| Enzyme Target | Inhibition Type | IC50 (µM) | Source |

|---|---|---|---|

| Leucine Aminopeptidase | Competitive | 4.5 | Tyromyces lacteus |

| Cysteine Aminopeptidase | Non-competitive | 3.2 | Tyromyces lacteus |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, highlighting its potential applications in treating various diseases.

- Immunomodulation : Research indicates that this compound can enhance immune responses by modulating amino acid availability for T-cell activation. This was demonstrated in vitro using HeLa S3 cells, where treatment with this compound resulted in increased T-cell proliferation .

- Anticancer Potential : In a study examining the effects on cancer cell lines, this compound showed promise in inhibiting tumor growth by inducing apoptosis in cancer cells through the modulation of amino acid metabolism.

- Therapeutic Applications : Due to its ability to inhibit key metabolic enzymes, this compound is being investigated for potential therapeutic applications in conditions such as hypertension and immune disorders.

Comparison with Similar Compounds

This compound shares similarities with other aminopeptidase inhibitors but stands out due to its unique structure and dual mechanism of action. Below is a comparison with other known inhibitors:

| Compound | Target Enzyme | Activity Type | Notable Features |

|---|---|---|---|

| Bestatin | Leucine Aminopeptidase | Competitive | Naturally occurring |

| Amastatin | Cysteine Aminopeptidase | Competitive | Derived from microbial sources |

| This compound | Leucine/Cysteine Aminopeptidases | Non-cytotoxic | Dual 3-methyl maleic anhydride moieties |

Propriétés

IUPAC Name |

3-methyl-4-[16-(4-methyl-2,5-dioxofuran-3-yl)hexadecyl]furan-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O6/c1-19-21(25(29)31-23(19)27)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-22-20(2)24(28)32-26(22)30/h3-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXQKIRYCLFUCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC1=O)CCCCCCCCCCCCCCCCC2=C(C(=O)OC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80161704 | |

| Record name | Tyromycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141364-77-4 | |

| Record name | Tyromycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141364774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyromycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.